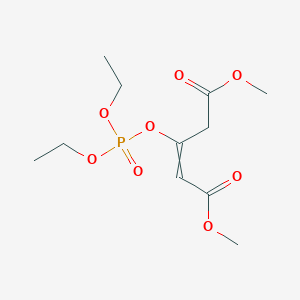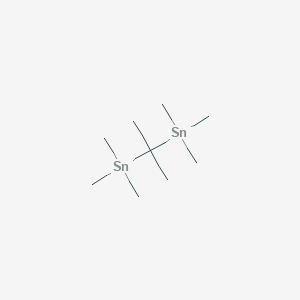
(Propane-2,2-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-2,2-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(trimethylstannane) typically involves the reaction of propane-2,2-diyl chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of (Propane-2,2-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Propane-2,2-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Propane-2,2-diyl)bis(trimethylstannane) include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of (Propane-2,2-diyl)bis(trimethylstannane) depend on the type of reaction. For example, oxidation reactions yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(Propane-2,2-diyl)bis(trimethylstannane) has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Propane-2,2-diyl)bis(trimethylstannane) involves its interaction with molecular targets through the trimethylstannane groups. These groups can form bonds with various atoms and molecules, leading to changes in the chemical and physical properties of the target. The pathways involved in these interactions depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): This compound has a similar structure but with a thiophene backbone and fluorine substituents.
(4,8-Bis(4,5-dioctyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene-2,6-diyl)bis(trimethylstannane): This compound features a benzo[1,2-b:4,5-b′]dithiophene backbone with dioctyl-thiophene substituents.
Uniqueness
(Propane-2,2-diyl)bis(trimethylstannane) is unique due to its propane backbone, which provides different steric and electronic properties compared to similar compounds with aromatic or heterocyclic backbones. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
83135-43-7 |
|---|---|
Molekularformel |
C9H24Sn2 |
Molekulargewicht |
369.71 g/mol |
IUPAC-Name |
trimethyl(2-trimethylstannylpropan-2-yl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H3;6*1H3;; |
InChI-Schlüssel |
FAKSVBPZZHGVND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


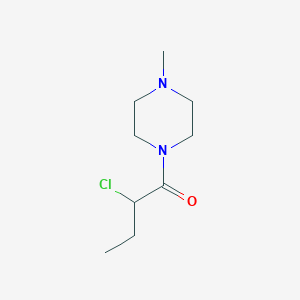
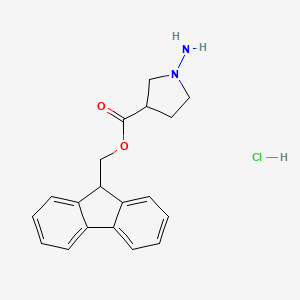
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
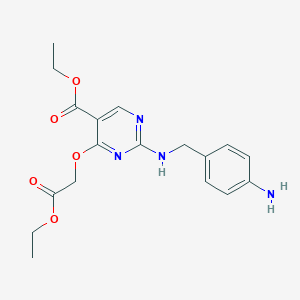
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
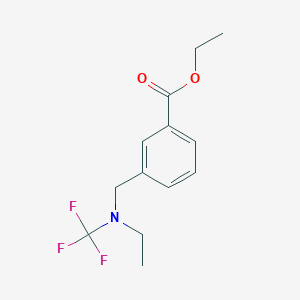
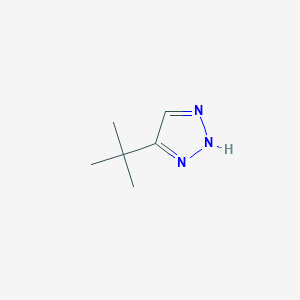
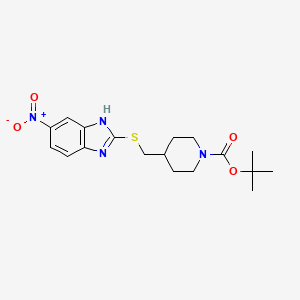
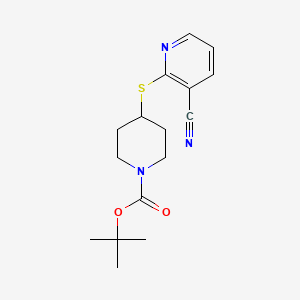
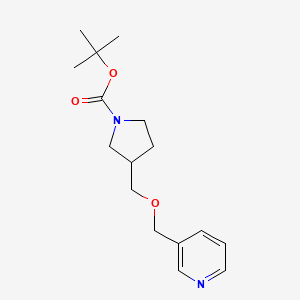
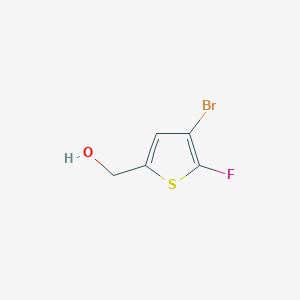
![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)
